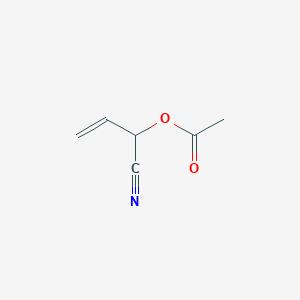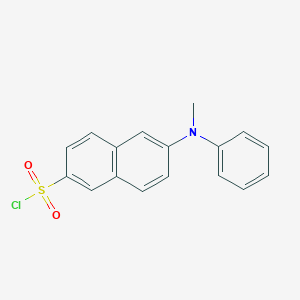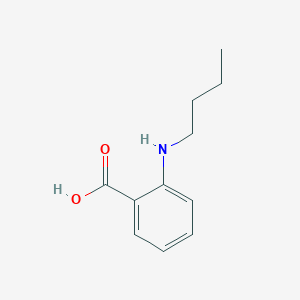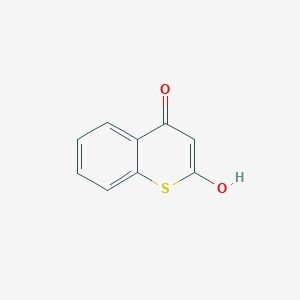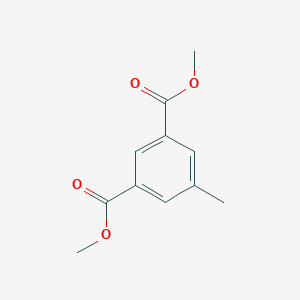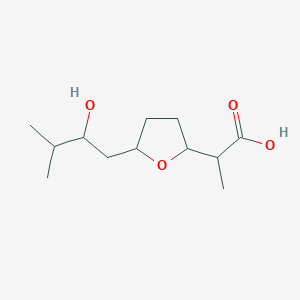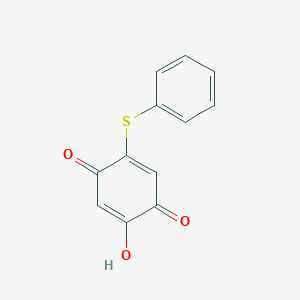
4-Iodophenyltrimethylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodophenyltrimethylammonium (4-ITMA) is a quaternary ammonium compound that is widely used in scientific research. This compound is synthesized through a simple and efficient method and has been utilized in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 4-Iodophenyltrimethylammonium involves the binding of the compound to the potassium channel pore. This binding results in the blockage of the channel, which prevents the flow of potassium ions through the membrane. This, in turn, leads to changes in the electrical activity of the cell and can have significant physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Iodophenyltrimethylammonium are primarily related to its ability to block potassium channels. This can lead to changes in the electrical activity of cells, which can affect various physiological processes. For example, the blockage of potassium channels in the heart can lead to changes in heart rate and rhythm. Additionally, the blockage of potassium channels in neurons can affect neurotransmitter release and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-Iodophenyltrimethylammonium in lab experiments is its potency. This compound is a potent blocker of potassium channels and can be used at low concentrations to achieve significant effects. Additionally, the synthesis of 4-Iodophenyltrimethylammonium is straightforward and efficient, which makes it an attractive option for researchers. However, one limitation of using 4-Iodophenyltrimethylammonium is its specificity. This compound primarily targets potassium channels, which limits its use in studies that involve other ion channels.
Direcciones Futuras
There are several future directions for research involving 4-Iodophenyltrimethylammonium. One potential direction is the investigation of the effects of this compound on other ion channels. Additionally, the development of more specific potassium channel blockers could lead to a better understanding of the role of these channels in various physiological processes. Finally, the use of 4-Iodophenyltrimethylammonium in drug discovery could lead to the development of new therapeutics for various diseases.
Conclusion:
In conclusion, 4-Iodophenyltrimethylammonium is a potent potassium channel blocker that has been widely used in scientific research. This compound is synthesized through a simple and efficient method and has been utilized in various biochemical and physiological studies. The mechanism of action of 4-Iodophenyltrimethylammonium involves the binding of the compound to the potassium channel pore, which leads to changes in the electrical activity of cells. While 4-Iodophenyltrimethylammonium has several advantages for lab experiments, its specificity limits its use in studies that involve other ion channels. However, there are several future directions for research involving 4-Iodophenyltrimethylammonium, including the investigation of the effects of this compound on other ion channels and the development of new therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 4-Iodophenyltrimethylammonium involves the reaction between 4-iodobenzenesulfonyl chloride and trimethylamine in the presence of a base. This reaction results in the formation of 4-Iodophenyltrimethylammonium, which can be purified through crystallization or column chromatography. The yield of this reaction is typically high, and the purity of the product is excellent.
Aplicaciones Científicas De Investigación
4-Iodophenyltrimethylammonium has been widely used in scientific research as a tool to study various biological processes. One of the primary applications of 4-Iodophenyltrimethylammonium is in the study of ion channels. This compound is a potent blocker of potassium channels and has been used to investigate the role of these channels in various physiological processes. Additionally, 4-Iodophenyltrimethylammonium has been used to study the effects of potassium channel blockers on the heart and other organs.
Propiedades
Número CAS |
19095-34-2 |
|---|---|
Nombre del producto |
4-Iodophenyltrimethylammonium |
Fórmula molecular |
C9H13I2N |
Peso molecular |
389.01 g/mol |
Nombre IUPAC |
(4-iodophenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C9H13IN.HI/c1-11(2,3)9-6-4-8(10)5-7-9;/h4-7H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
PREDIBNDLXJCTG-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1=CC=C(C=C1)I.[I-] |
SMILES canónico |
C[N+](C)(C)C1=CC=C(C=C1)I.[I-] |
Sinónimos |
4-iodophenyltrimethylammonium 4-iodophenyltrimethylammonium acetate, 125I-labeled cpd 4-IPTMA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



